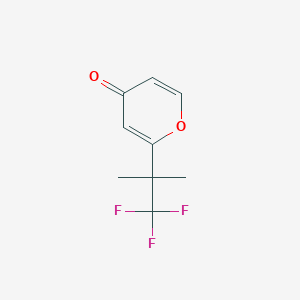
2-(1,1,1-trifluoro-2-methylpropan-2-yl)-4H-pyran-4-one
Descripción general
Descripción
2-(1,1,1-trifluoro-2-methylpropan-2-yl)-4H-pyran-4-one, also known as trifluoromethylpyranone (TFP), is an important organic compound that has gained increasing attention in recent years due to its potential applications in a wide range of fields. It is an organofluorine compound that contains a trifluoromethyl group and a pyranone ring. TFP is a colorless liquid with a sweet odor, and is soluble in water and organic solvents. It is used as a starting material in the synthesis of various other compounds, and is also used as an intermediate in pharmaceutical and agrochemical production.
Aplicaciones Científicas De Investigación
TFP has a wide range of applications in scientific research. It is used as a reagent in various organic syntheses, such as the synthesis of 2-(1,1,1-trifluoro-2-methylpropan-2-yl)-4H-pyran-4-onehylated compounds and the synthesis of fluorinated steroids. It is also used in the synthesis of 2-(1,1,1-trifluoro-2-methylpropan-2-yl)-4H-pyran-4-onehylated polymers and polyesters. In addition, TFP has been used in the synthesis of fluorinated cyclic compounds, such as fluorinated ethers, lactones, and amines.
Mecanismo De Acción
TFP is an important intermediate in the synthesis of various compounds. It can act as a nucleophile or an electrophile, depending on the reaction conditions. When acting as a nucleophile, TFP can react with electrophiles to form a 2-(1,1,1-trifluoro-2-methylpropan-2-yl)-4H-pyran-4-onehylated product. When acting as an electrophile, TFP can react with nucleophiles to form a 2-(1,1,1-trifluoro-2-methylpropan-2-yl)-4H-pyran-4-onehylated product.
Efectos Bioquímicos Y Fisiológicos
TFP has been studied for its potential biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). In addition, TFP has been found to have antioxidant activity and to inhibit the growth of certain cancer cell lines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TFP is an important reagent in organic synthesis and is widely used in the laboratory. It has several advantages, including its low cost, its low toxicity, and its ability to react with a wide range of compounds. However, it also has some limitations, such as its reactivity with water, which can lead to the formation of byproducts.
Direcciones Futuras
There are many potential future directions for TFP research. These include the development of new synthesis methods for the compound, the exploration of its potential applications in the fields of medicine and agriculture, the study of its biochemical and physiological effects, and the development of new derivatives of TFP. In addition, further research is needed to explore the potential use of TFP as a catalyst in organic synthesis.
Propiedades
IUPAC Name |
2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyran-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3O2/c1-8(2,9(10,11)12)7-5-6(13)3-4-14-7/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAXLUKUQVFCNSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=O)C=CO1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,1,1-trifluoro-2-methylpropan-2-yl)-4H-pyran-4-one | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

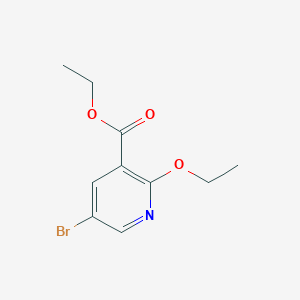
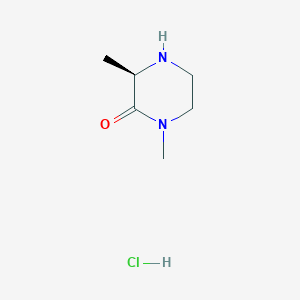
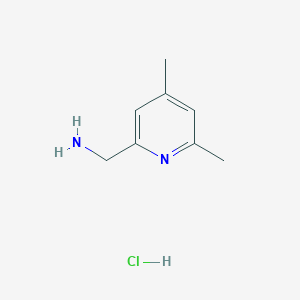
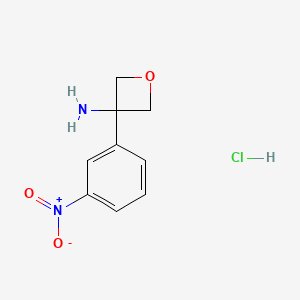
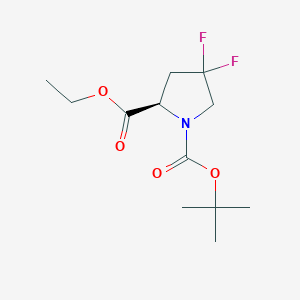
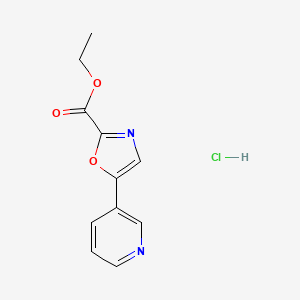
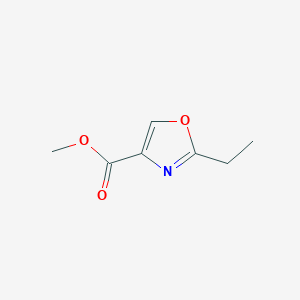
![Ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate hydrochloride](/img/structure/B1403818.png)
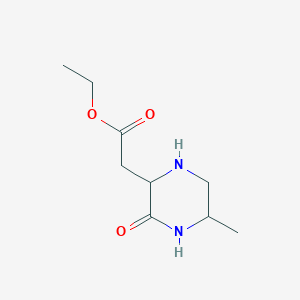
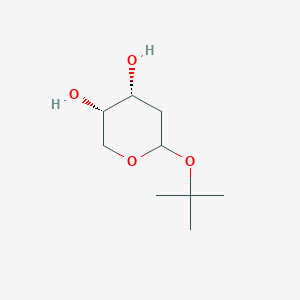
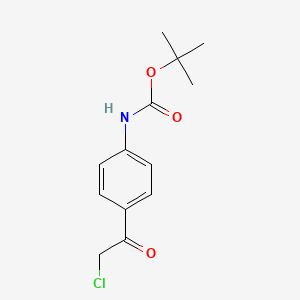
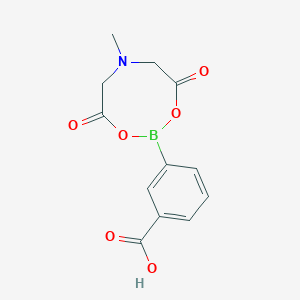
![Tert-butyl 8-oxa-2,5-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B1403826.png)
![2-(3-Methyoxyphenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine](/img/structure/B1403828.png)